molecular formula C26H21Cl2N3O2 B10867142 N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10867142
M. Wt: 478.4 g/mol
InChI Key: WTNCBZTULSAGBU-UHFFFAOYSA-N
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Description

N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes two chlorophenyl groups and a dibenzodiazepine core. It has garnered interest in various fields of scientific research due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzophenone with an appropriate amine, followed by cyclization and further functionalization to introduce the carboxamide group. The reaction conditions often require the use of catalysts, such as indium chloride, and solvents like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for efficient and controlled synthesis, reducing the risk of side reactions and improving yield. Continuous flow reactors are employed to maintain optimal reaction conditions, such as temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction may modulate the activity of these receptors, leading to its observed pharmacological effects. Further research is needed to elucidate the precise pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C26H21Cl2N3O2

Molecular Weight

478.4 g/mol

IUPAC Name

N,6-bis(4-chlorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C26H21Cl2N3O2/c27-17-10-8-16(9-11-17)25-24-21(5-3-7-23(24)32)30-20-4-1-2-6-22(20)31(25)26(33)29-19-14-12-18(28)13-15-19/h1-2,4,6,8-15,25,30H,3,5,7H2,(H,29,33)

InChI Key

WTNCBZTULSAGBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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